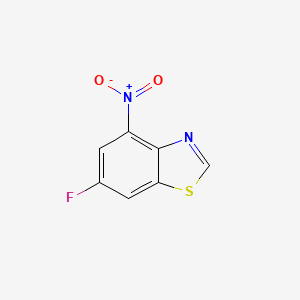

6-Fluoro-4-nitrobenzothiazole

Description

Significance of the Benzothiazole (B30560) Core in Contemporary Chemical Research

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a privileged structure in the field of medicinal and materials science. ignited.inrjpbcs.com This heterocyclic motif is present in a variety of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities. rjpbcs.comCurrent time information in Bangalore, IN. The unique chemical architecture of the benzothiazole nucleus allows for diverse functionalization, particularly at the 2-position, enabling the synthesis of a vast library of derivatives. researchgate.net

In medicinal chemistry, benzothiazole derivatives have been extensively investigated and developed as therapeutic agents with applications including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. rjpbcs.comapsronline.comtandfonline.com The planar nature of the ring system facilitates intercalation with biological macromolecules like DNA and proteins, a mechanism exploited in the design of new drugs. bohrium.com Furthermore, certain 2-arylbenzothiazoles have demonstrated potent and selective anticancer activity. ignited.in Beyond medicine, benzothiazole derivatives are utilized in materials science as dyes, photographic sensitizers, and components in organic electronics. Current time information in Bangalore, IN.researchgate.net

Rationale for Focused Research on 6-Fluoro-4-nitrobenzothiazole

The specific substitution pattern of this compound warrants focused research due to the distinct properties imparted by the fluorine and nitro functional groups. The incorporation of a fluorine atom into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target enzymes, and modulate lipophilicity. nih.gov Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic system. nih.gov

Simultaneously, the nitro group is a strong electron-withdrawing group that profoundly influences the molecule's reactivity and electronic characteristics. tandfonline.com Nitro-substituted aromatic compounds are crucial intermediates in organic synthesis and are found in numerous biologically active molecules. Current time information in Bangalore, IN.researchgate.net The combination of a fluorine atom at the 6-position and a nitro group at the 4-position on the benzothiazole core creates a unique electronic environment, making this compound a highly valuable and reactive intermediate for synthesizing more complex, potentially bioactive, molecules. scispace.comparchem.com Research on this compound is driven by the goal of using it as a foundational building block for novel derivatives with tailored properties for applications in drug discovery and materials science.

Scope and Objectives of the Academic Research Outline for this compound

The primary objective of this research outline is to present a consolidated and scientifically rigorous overview of this compound. The scope is intentionally focused on the fundamental chemical aspects of the compound, excluding any clinical or pharmacological data such as dosage or safety profiles.

The key objectives are:

To define the chemical structure and physicochemical properties of this compound.

To discuss its expected spectroscopic signature based on the analysis of related compounds.

To outline plausible synthetic routes for its preparation based on established chemical literature.

To explore its role as a key chemical intermediate in the synthesis of advanced molecular architectures.

To survey its potential applications in the fields of medicinal chemistry and materials science, based on the known activities of structurally similar compounds.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-nitro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-4-1-5(10(11)12)7-6(2-4)13-3-9-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOWMGMVUXEQAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1[N+](=O)[O-])N=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308331 | |

| Record name | 6-Fluoro-4-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190322-72-5 | |

| Record name | 6-Fluoro-4-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 4 Nitrobenzothiazole and Its Precursors

Classical and Conventional Synthetic Routes to Benzothiazoles

The benzothiazole (B30560) scaffold is a cornerstone in heterocyclic chemistry, and its synthesis has been extensively developed over more than a century. Traditional methods generally involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

Condensation Reactions Involving 2-Aminothiophenols and Carbonyl Compounds

The most prevalent and direct method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with a carbonyl-containing compound. nih.govmdpi.com This versatile reaction can utilize various carbonyl sources, including aldehydes, ketones, carboxylic acids, and their derivatives like acyl chlorides. nih.govmdpi.commdpi.com The fundamental mechanism involves an initial nucleophilic attack by the amino group of the 2-aminothiophenol on the carbonyl carbon, forming a benzothiazoline (B1199338) intermediate, which is subsequently oxidized or dehydrated to the aromatic benzothiazole. semanticscholar.org

A wide array of catalysts and reaction conditions have been developed to promote this condensation, often with a focus on improving yields, shortening reaction times, and employing environmentally benign ("green") chemistry principles. nih.govnih.gov For instance, iodine has been shown to be a mild and effective promoter for the condensation of 2-aminothiophenol with aldehydes. organic-chemistry.org Other approaches have utilized laccase enzymes, tin pyrophosphate (SnP₂O₇), and various Lewis acids under solvent-free or microwave-assisted conditions to drive the reaction efficiently. nih.govmdpi.com

Table 1: Examples of Catalysts in the Condensation of 2-Aminothiophenol with Carbonyl Compounds

| Carbonyl Source | Catalyst/Reagent | Conditions | Yield | Reference |

| Aromatic Aldehydes | SnP₂O₇ | Solvent-free, 8-35 min | 87-95% | nih.gov |

| Aromatic Aldehydes | Iodine (50 mol%) | DMF, 100°C | High | organic-chemistry.org |

| Aromatic/Aliphatic Aldehydes | Sulfated Tungstate (ST) | Ultrasound, Solvent-free | 90-98% | mdpi.com |

| Aliphatic/Aromatic Carboxylic Acids | Methanesulfonic acid/Silica gel | Heat | High | mdpi.com |

| Fatty Acids | None | Microwave, Solvent-free | Good to Excellent | ajol.info |

| N-protected amino acids | Molecular Iodine | Solvent-free, 20-25 min | 54-98% | mdpi.com |

Cyclization Approaches to the Benzothiazole Heterocycle

Beyond the direct condensation of 2-aminothiophenols, several other cyclization strategies are employed to construct the benzothiazole ring system. These methods often start from different precursors and involve intramolecular bond formation to close the thiazole ring.

One of the most historically significant methods is the Jacobsen cyclization , which involves the oxidative cyclization of N-arylthioamides (thiobenzanilides) using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. researchgate.netacs.org This method is particularly useful for synthesizing 2-arylbenzothiazoles. However, if the aniline (B41778) portion of the thiobenzanilide (B1581041) is asymmetrically substituted, it can lead to a mixture of regioisomeric products. researchgate.netacs.org

Modern variations of intramolecular cyclization have been developed using transition metal catalysis. For example, N-(2-chlorophenyl)benzothioamides can undergo an intramolecular C-S bond-forming cyclization catalyzed by copper complexes to yield 2-substituted benzothiazoles. mdpi.comindexcopernicus.com Similarly, palladium-catalyzed cyclization of o-iodothiobenzanilide derivatives offers a ligand-free route at room temperature. organic-chemistry.org

Other notable cyclization approaches include:

The reaction of arylthioureas with an electrophilic bromine source, such as benzyltrimethylammonium (B79724) tribromide, to form 2-aminobenzothiazoles under mild conditions. researchgate.net

The cyclization of thioformanilides induced by radical initiators or photosensitizers. mdpi.com

The reaction of o-chloroanilines with dithiocarbamates in the presence of a palladium catalyst. organic-chemistry.org

Table 2: Selected Cyclization Strategies for Benzothiazole Synthesis

| Precursor | Reagent/Catalyst | Method | Reference |

| N-Arylthioamides | K₃Fe(CN)₆, NaOH | Jacobsen Cyclization | researchgate.netacs.org |

| N-(2-chlorophenyl)benzothioamides | BINAM–Cu(II) complex | Intramolecular C-S Coupling | indexcopernicus.com |

| o-Iodothioanilides | KOtBu, Phenanthroline | Intramolecular C-S Coupling | organic-chemistry.org |

| Substituted Arylthioureas | PhCH₂NMe₃Br₃ | Electrophilic Bromine-induced Cyclization | researchgate.net |

| p-Substituted Anilines | Sodium Thiocyanate (B1210189), H₂SO₄ | Hugershoff Reaction | indexcopernicus.com |

Targeted Synthesis of Fluorinated Benzothiazoles

The introduction of fluorine into the benzothiazole structure can significantly alter its chemical and biological properties. researchgate.netcas.cn Synthesizing a specifically substituted compound like 6-fluoro-4-nitrobenzothiazole requires precise control over the regiochemistry of the substitution. This can be achieved either by fluorinating an existing benzothiazole or precursor, or by constructing the benzothiazole ring from a fluorinated starting material.

Introduction of Fluorine via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a direct method for introducing a fluorine atom onto an aromatic ring. researchgate.net This reaction utilizes powerful electrophilic fluorinating reagents, often of the "N-F" class such as Selectfluor®, which deliver an F⁺ equivalent to an electron-rich position on the substrate. nih.gov

However, direct fluorination of the benzothiazole ring system via EAS can be challenging. The reaction's success and regioselectivity depend heavily on the existing substituents on the ring, which direct the position of the incoming electrophile. For benzothiazole itself, the substitution pattern is complex. An alternative approach involves the electrophilic fluorination of a precursor sulfone, such as an α-fluoro 1,3-benzothiazol-2-yl sulfone, which can then be used in further synthetic steps. nih.gov The use of reagents like NF₄BF₄ in hydrofluoric acid has also been reported for the fluorination of aromatic compounds. dtic.mil

Nucleophilic Aromatic Substitution Strategies for Fluoro-Benzothiazoles

Nucleophilic aromatic substitution (SₙAr) provides a powerful alternative for introducing fluorine. This method involves the displacement of a suitable leaving group (such as -NO₂, -Cl, or -I) from an aromatic ring by a nucleophilic fluoride (B91410) source (e.g., KF, CsF). nih.govthieme-connect.de For the reaction to proceed, the leaving group must be positioned ortho or para to a strong electron-withdrawing group, which activates the ring towards nucleophilic attack. thieme-connect.de

This strategy is particularly valuable for synthesizing nitro-fluorinated compounds. For example, a nitro group can serve as the activating group for the substitution of another leaving group, or it can be the leaving group itself under certain conditions. The synthesis of 2-fluoro-6-nitrobenzothiazole has been reported, highlighting the feasibility of this approach. rsc.org The SₙAr reaction is also the cornerstone for producing fluorine-18 (B77423) radiolabeled compounds for PET imaging, where a precursor with a good leaving group, such as an iodyl moiety (-IO₂), is reacted with [¹⁸F]fluoride. wipo.int

Fluorination Reactions in Heterocyclic Systems

The most common and often most reliable method for producing regiospecifically fluorinated benzothiazoles is to build the heterocyclic ring from a fluorinated precursor. acs.org This approach avoids the potential for isomer formation that can plague direct fluorination reactions.

For the synthesis of a 6-fluoro-substituted benzothiazole, a typical starting material would be a 4-fluoroaniline (B128567) derivative. For example, 2-amino-6-fluorobenzothiazole (B1267395) can be synthesized from 3-chloro-4-fluoroaniline, which undergoes cyclization with a thiocyanate source. researchgate.netresearchgate.net Similarly, the condensation of a 4-fluoro-2-aminothiophenol with a suitable carbonyl compound is a direct route to 6-fluorobenzothiazoles. mdpi.com To create this compound, a synthetic chemist might start with a precursor that already contains both the fluoro and nitro groups in the correct positions, such as 3-fluoro-5-nitroaniline, and then perform the necessary reactions to construct the fused thiazole ring. The synthesis of various 6-fluoro-7-substituted benzothiazoles has been accomplished, demonstrating the utility of using pre-substituted anilines. scholarsresearchlibrary.comresearchgate.net

Targeted Synthesis of Nitrobenzothiazoles

The introduction of a nitro group onto the benzothiazole scaffold is a critical transformation in the synthesis of this compound. The position of this group is paramount and is achieved through carefully controlled reactions.

Regioselective Nitration of Benzothiazole Scaffolds

Regioselective nitration is a cornerstone of benzothiazole chemistry, allowing for the precise placement of a nitro group on the benzene ring portion of the scaffold. The directing influence of existing substituents on the benzothiazole ring governs the outcome of the electrophilic aromatic substitution. The electron-withdrawing nature of the thiazole ring itself influences the position of nitration. smolecule.com

Typically, nitration is accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. smolecule.com The conditions of the reaction, such as temperature and reaction time, must be carefully optimized to ensure high regioselectivity and prevent over-nitration or degradation of the ring.

The position of nitration is dictated by the electronic properties of the substituents already present on the benzothiazole core. For instance, activating groups can direct the nitronium ion to ortho and para positions, while deactivating groups direct it to the meta position relative to themselves. A patent describes the nitration of 2-acylaminobenzothiazoles, where the acylamino group directs the incoming nitro group primarily to the 6-position. google.com The process involves dissolving the 2-acylaminobenzothiazole in sulfuric acid and then adding a mixture of nitric and sulfuric acid at a controlled temperature, typically between 0°C and 50°C. google.com

In a related example, the strong electron-withdrawing sulfone group in saccharin (B28170) directs nitration selectively to the 4-position with high yields. This principle of utilizing existing functional groups to control the position of nitration is fundamental to achieving the desired 4-nitro substitution pattern in the synthesis of this compound.

Table 1: Conditions for Regioselective Nitration of Benzothiazole Derivatives

| Starting Material | Nitrating Agent | Conditions | Position of Nitration | Reference |

|---|---|---|---|---|

| 2-Acetylaminobenzothiazole | HNO₃ / H₂SO₄ | 5°C to 15°C | 6-position | google.com |

| 2-Acetylaminobenzothiazole | 94% HNO₃ | 0°C to 28°C | 6-position | google.com |

| Saccharin | Conc. HNO₃ / H₂SO₄ | 0°C to 5°C | 4-position |

Nitro Group Introduction via Other Synthetic Transformations

An alternative to direct nitration of a pre-formed benzothiazole ring is to construct the ring from a precursor that already contains the nitro group. This approach circumvents potential issues with regioselectivity and harsh nitrating conditions. A common strategy involves the cyclocondensation of a nitro-substituted o-aminothiophenol with an appropriate reagent.

For example, 6-nitro-2-phenylbenzothiazoles can be synthesized by the condensation of 2-amino-5-nitrothiophenol with various substituted benzaldehydes in refluxing pyridine. mdpi.com Similarly, syntheses starting from substituted nitroanilines are frequently employed. The synthesis of 2-amino-5-nitrobenzothiazole can be achieved by reacting 2-chloro-5-nitroaniline (B146338) with thiourea (B124793). google.com

Another documented procedure involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in glacial acetic acid in the presence of bromine to form a 2-amino-nitro-substituted benzothiazole intermediate. rjptonline.orgresearchgate.net These methods highlight the versatility of building the benzothiazole scaffold around a pre-nitrated aromatic core to ensure the correct positioning of the nitro group.

Integrated Synthetic Strategies for this compound

The synthesis of a molecule with multiple specific substituents like this compound requires a carefully planned, integrated strategy to control the placement of each group.

Multi-step Reaction Sequences for Positional Control

Multi-step synthesis is essential for constructing complex molecules where the final substitution pattern is critical. youtube.comudel.edu In the context of this compound, a logical sequence of reactions is employed to introduce the fluoro and nitro groups at the desired positions. A plausible synthetic pathway often begins with a commercially available, appropriately substituted aniline. For instance, the synthesis of related fluoro-nitro benzothiazole derivatives has been initiated from 3-fluoro-4-chloroaniline. researchgate.net

A general multi-step approach might involve the following key transformations:

Formation of the Benzothiazole Core : A substituted aniline is converted into a benzothiazole. This can be achieved through various methods, such as the Hugershoff reaction or condensation with thiocyanates.

Introduction of Substituents : Functional groups are introduced in a specific order. For example, a fluorinated aniline precursor could first be used to form the benzothiazole ring.

Controlled Nitration : The nitration step is then performed, where the existing fluoro-substituent and the thiazole ring direct the nitro group to the desired 4-position.

Further Modification : Subsequent reactions can modify other positions on the ring if necessary. researchgate.net

One study describes a multi-step synthesis starting from 5-fluoro o-aminothiophenol potassium salt to produce (1R)-1-(6-fluoro-1,3-BT-2-yl)ethanamine, demonstrating a method to build upon a 6-fluoro-benzothiazole core. nih.gov Such sequences, where each step sets the stage for the next, are fundamental to achieving the precise molecular architecture of this compound. researchgate.net

One-Pot and Cascade Reactions in this compound Synthesis

One-pot and cascade reactions represent a more efficient approach to synthesis by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. While a specific one-pot synthesis for this compound is not prominently documented, the principles are widely applied in benzothiazole synthesis and could be adapted. mdpi.comnih.gov

For example, a one-pot synthesis of 2-alkyl-substituted benzothiazoles has been developed starting from bis-(2-nitrophenyl)-disulfides. chemrxiv.org This process involves the reductive cyclization and condensation in a single reaction vessel. Another example is the one-pot synthesis of complex 2-hydrazino-6-nitro-benzothiazole derivatives, demonstrating that multiple components can be combined to build intricate structures efficiently. jocpr.com The development of a one-pot process for this compound would likely involve the simultaneous or sequential addition of reagents to a fluorinated precursor to build the thiazole ring and introduce the nitro group without isolating intermediates.

Modern and Sustainable Approaches in Benzothiazole Synthesis

The field of chemical synthesis is increasingly moving towards greener and more sustainable practices. nih.gov These modern methodologies aim to reduce the environmental impact by minimizing hazardous waste, avoiding toxic reagents, and lowering energy consumption. nih.govbohrium.com

Several sustainable approaches have been successfully applied to the synthesis of benzothiazole derivatives:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods. nih.govscispace.com For instance, the synthesis of a Schiff base from 2-amino-6-nitrobenzothiazole (B160904) was completed in minutes with a high yield under microwave irradiation, whereas the conventional method took hours and resulted in a much lower yield. nih.govscispace.com

Electrochemical Synthesis : Electro-organic synthesis offers a green alternative by using electricity to drive reactions, replacing potentially toxic or hazardous chemical reagents. benthamdirect.com An electrochemical method for producing 2-substituted benzothiazoles from bis(2-aminophenyl)disulfides and aldehydes has been reported with good to excellent yields. benthamdirect.com

Green Catalysts and Solvents : There is a growing emphasis on using non-toxic, reusable catalysts and environmentally benign solvents like water or ionic liquids. bohrium.combenthamdirect.comorgchemres.org Samarium triflate has been used as a reusable acid catalyst for benzothiazole synthesis. organic-chemistry.org Other methods utilize copper sulfate (B86663) in aqueous media or employ solvent-free conditions supported by nanoparticles. bohrium.comorgchemres.org

C-H Activation : Direct C-H activation is an atom-economical approach that avoids the need for pre-functionalized starting materials, thus simplifying synthetic routes and reducing waste. nih.gov

These modern techniques represent the future of benzothiazole synthesis, offering pathways that are not only efficient but also environmentally responsible.

Table 2: Comparison of Conventional vs. Modern Synthetic Methods for Benzothiazole Derivatives

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Refluxing for several hours | Established procedures | scispace.com |

| Microwave-Assisted | Irradiation for a few minutes | Short reaction times, high yields, eco-friendly | nih.govscispace.com |

| Chemical Reagents | Use of stoichiometric oxidants/reagents | Broad applicability | benthamdirect.com |

| Electrochemical Synthesis | Use of electricity, simple electrodes | Avoids hazardous catalysts, green, simple work-up | benthamdirect.com |

| Traditional Solvents | Often uses volatile organic compounds (VOCs) | Good solubility for many reagents | orgchemres.org |

| Green Solvents | Use of water, glycerol, or solvent-free conditions | Non-toxic, inexpensive, environmentally friendly | bohrium.comorgchemres.org |

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Iron)

Transition metal catalysis is a powerful tool for the construction of the benzothiazole ring system, offering high efficiency and selectivity. Palladium, copper, and iron complexes are frequently employed to facilitate key bond-forming reactions.

Palladium (Pd) Catalysis: Palladium catalysts are notably used in C-S and C-N bond formation steps, which are crucial for benzothiazole cyclization. For instance, palladium-catalyzed cyclization of thiourea derivatives is a known method for forming the 2-aminobenzothiazole (B30445) core. nih.gov While direct synthesis of this compound using this method is not prominently detailed, the synthesis of precursors and analogues showcases the versatility of palladium. For example, arylation strategies for functionalizing heteroarenes often rely on palladium catalysts to form aryl-heteroaryl bonds under mild conditions. researchgate.net

Copper (Cu) Catalysis: Copper-catalyzed reactions are among the most established methods for synthesizing benzothiazoles. The Ullmann-type reaction, which involves the coupling of 2-iodoanilines with dithiocarbamates, is an effective one-pot synthesis for 2-aminobenzothiazoles. nih.gov This method has been shown to be effective even with substituted anilines, achieving high yields. nih.gov For example, the reaction of 2-iodo-4-fluoroaniline proceeds with a 97% yield, demonstrating the compatibility of the process with halogenated substrates. nih.gov Copper catalysts, such as copper(I) oxide (Cu₂O), have also been used in amination reactions to construct tryptoline-based benzothiazoles. nih.gov

Iron (Fe) Catalysis: Iron catalysts are an attractive, less toxic, and more economical alternative to palladium and copper. Iron(III)-catalyzed regioselective synthesis of electron-rich benzothiazoles from aryl isothiocyanates via C-H functionalization has been reported. acs.org Another common application of iron is in the reduction of a nitro group on the benzothiazole ring to an amino group, a key step in the synthesis of many functionalized derivatives. mdpi.com For instance, 2-(p-nitrophenyl)benzothiazole can be reduced to 2-(p-aminophenyl)benzothiazole using iron powder in the presence of ammonium (B1175870) chloride. mdpi.com

| Catalyst System | Reaction Type | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Pd catalyst | Cyclization | Thiourea derivatives | 2-Aminobenzothiazoles | Effective for forming the core benzothiazole structure. | nih.gov |

| Cu(OAc)₂/Cs₂CO₃ | Ullmann-type C-S Coupling | 2-Iodoanilines, Sodium dithiocarbamates | 2-Aminobenzothiazoles | High yields (up to 97%) for substituted anilines, including fluoro-derivatives. | nih.gov |

| Cu₂O | Amination | 2,6-Dichlorobenzothiazole, Tryptoline | Tryptoline-based benzothiazoles | Facilitates the synthesis of complex benzothiazole derivatives. | nih.gov |

| FeCl₃ | C-H Functionalization | Aryl isothiocyanates | Electron-rich benzothiazoles | Provides a regioselective route to functionalized benzothiazoles. | acs.org |

| Fe/NH₄Cl | Nitro Reduction | 2-(p-nitrophenyl)benzothiazole | 2-(p-aminophenyl)benzothiazole | Standard method for converting nitro-substituted benzothiazoles to their amino counterparts. | mdpi.com |

Metal-Free and Organocatalytic Methodologies

To circumvent the potential toxicity and cost associated with metal catalysts, metal-free and organocatalytic approaches have gained significant traction. frontiersin.org These methods often rely on the use of small organic molecules or reagents to promote the desired transformations.

An organocatalytic protocol for synthesizing 2-substituted benzothiazoles from arylthioanilides has been developed using 1-iodo-4-nitrobenzene (B147127) as the catalyst and oxone as a terminal oxidant. acs.orgnih.gov This reaction proceeds at room temperature via an oxidative C-H functionalization and subsequent C-S bond formation, providing moderate to high yields. acs.orgnih.gov The use of hypervalent iodine reagents also represents a class of metal-free oxidation reactions for synthesizing heterocyclic compounds. nih.gov

Electrochemical synthesis is an emerging metal-free strategy. frontiersin.org Intramolecular electrochemical C-H aminations allow for the direct use of electricity as a clean redox agent, avoiding metal residues. frontiersin.org Such methods have been successfully applied to construct various N-heterocycles, including indazoles and benzimidazoles, under mild conditions. frontiersin.orgorganic-chemistry.org

Furthermore, the synthesis of 1-substituted-1,2,3-triazoles, another important heterocyclic motif, has been achieved from organic azides and ethenesulfonyl fluoride (ESF) under metal-free conditions, showcasing the broader applicability of "click-inspired" chemistry without metal catalysts. nih.gov

| Catalyst/Reagent | Reaction Type | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene/Oxone | Oxidative Cyclization | Alkyl-/Arylthioanilides | 2-Substituted Benzothiazoles | Organocatalytic, proceeds at room temperature. | acs.orgnih.gov |

| Electricity | Electrochemical C-H Amination | Functionalized amines/anilines | N-Heterocycles | Metal-free, uses clean redox agent, mild conditions. | frontiersin.org |

| Iodine | Aerobic Oxidative Cyclization | 2-Aminobenzophenones, N-Methylamines | Quinazolines | Metal-free, peroxide-free, uses O₂ as a green oxidant. | nih.gov |

| Ethenesulfonyl fluoride (ESF) | Cycloaddition | Organic azides | 1-Substituted-1,2,3-triazoles | Metal-free "click-inspired" reaction. | nih.gov |

Green Chemistry Principles in Benzothiazole Synthesis (e.g., solvent-free, microwave-assisted, heterogeneous catalysis)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov These principles have been widely applied to the synthesis of benzothiazoles, leading to more environmentally benign and efficient protocols. researchgate.net

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify product purification. Several methods for benzothiazole synthesis have been adapted to solvent-free conditions. acs.orgtandfonline.com For example, the condensation of o-aminothiophenols with aldehydes can be efficiently carried out using a heterogeneous Brønsted acidic ionic liquid gel as a catalyst under solvent-free conditions, with the catalyst being easily recovered and reused. acs.org

Microwave-Assisted Synthesis (MAS): Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.comrsc.org The synthesis of various benzothiazole derivatives, including those with fluoro-substituents, has been successfully achieved using microwave assistance. scielo.brresearchgate.net For example, the condensation of 2-acetylfuran (B1664036) with thiosemicarbazide (B42300) in methanol (B129727) under microwave irradiation is significantly faster than with conventional heating. mdpi.com

Heterogeneous Catalysis: The use of heterogeneous catalysts is a cornerstone of green chemistry, as these catalysts can be easily separated from the reaction mixture by filtration and often reused multiple times without significant loss of activity. researchgate.net Various solid acid catalysts, such as sulfonic acid functionalized SBA-15 and SnP₂O₇, have been developed for the condensation reaction between 2-aminothiophenol and aldehydes to produce benzothiazoles. mdpi.comresearchgate.net These catalysts offer high yields, short reaction times, and excellent reusability, making the synthesis process more sustainable. mdpi.comresearchgate.net

| Methodology | Catalyst/Conditions | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Solvent-Free | Brønsted acidic ionic liquid gel | Reduced waste, simple work-up, reusable catalyst. | Condensation of o-aminothiophenols with aldehydes. | acs.org |

| Microwave-Assisted | Microwave irradiation (e.g., 300 W) | Drastically reduced reaction times, higher yields, cleaner reactions. | Synthesis of 7-chloro-6-fluoro-benzothiazole derivatives. | mdpi.comresearchgate.net |

| Heterogeneous Catalysis | SnP₂O₇ | High yields (87–95%), short reaction times (8–35 min), catalyst reusable for at least five cycles. | Condensation of 2-aminothiophenol with aromatic aldehydes. | mdpi.com |

| Heterogeneous Catalysis | Sulfonic acid functionalized SBA-15 | Ambient reaction conditions, good to excellent yields, easy product isolation, good recyclability. | Synthesis of 2-aryl benzothiazoles. | researchgate.net |

| Aqueous Synthesis | Water as solvent | Environmentally benign, metal/ligand-free, excellent yields. | Cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD). | rsc.org |

Reactivity and Reaction Mechanisms of 6 Fluoro 4 Nitrobenzothiazole

Reactivity of the Benzothiazole (B30560) Ring System

The benzothiazole framework consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org This fusion results in a planar, aromatic heterocyclic system whose reactivity is a composite of its constituent rings. wikipedia.org The thiazole portion of the molecule is electron-withdrawing, which influences the electron density of the entire bicyclic structure. wikipedia.org Theoretical studies on benzothiazole derivatives show that the nitrogen atom (N-3) is typically the most nucleophilic site, while the carbon atom at the 2-position (C-2) of the thiazole ring is often the most electrophilic site in the unsubstituted parent molecule. scispace.comresearchgate.net However, substitution on the benzene ring significantly alters the electronic landscape and, consequently, the reactivity of the molecule. scispace.com

In 6-Fluoro-4-nitrobenzothiazole, the benzene part of the ring is substituted with two powerful electron-withdrawing groups. The nitro group at C-4 and the fluoro group at C-6 substantially decrease the electron density of the benzene ring, making it highly electron-deficient. This electronic characteristic is the primary determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of the benzothiazole system, resonance suggests that electrophilic attack on the benzene portion would preferentially occur at positions 4 and 6. chemistryjournal.net However, for this compound, these positions are already occupied. Furthermore, the presence of the strongly deactivating nitro group at the C-4 position and the deactivating fluoro group at the C-6 position makes the benzene ring extremely resistant to further electrophilic attack.

Any potential electrophilic substitution would have to occur at the remaining open positions, C-5 or C-7. The directing effects of the existing substituents would guide the incoming electrophile. The nitro group is a strong deactivator and a meta-director, while the fluorine atom is also deactivating but directs incoming electrophiles to its ortho and para positions.

Directing effect of the C-4 Nitro group: Directs meta to C-5 and C-7 (relative to the rest of the benzene ring, not the whole molecule).

Directing effect of the C-6 Fluoro group: Directs ortho to C-5 and C-7.

Both substituents direct to the same available positions (C-5 and C-7). However, the overwhelming deactivating nature of the nitro group makes any electrophilic substitution reaction on this ring system highly unfavorable and synthetically challenging. Instead, reactions involving nucleophilic substitution are far more common and synthetically useful. kpi.ualibretexts.org

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The reaction is facilitated when an aromatic ring is substituted with potent electron-withdrawing groups, particularly when they are positioned ortho or para to a suitable leaving group. libretexts.org In this compound, the nitro group at C-4 and the fluoro group at C-6 are para to each other, creating a classic substrate for SNAr reactions.

The mechanism proceeds via a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine at C-6), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group at the para-position is crucial for stabilizing the negative charge of this intermediate through resonance. kpi.ualibretexts.org The electron-poor thiazole ring also contributes to this stabilization. kpi.ua

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate of SNAr reactions is generally dependent on the stability of the Meisenheimer complex. The strong stabilizing effect of the para-nitro group makes the C-6 position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of this compound.

Transformations of the Nitro Group in this compound

The nitro group is a versatile functional group that can undergo several important transformations, the most common of which is reduction to an amino group.

The reduction of the nitro group at the C-4 position to a primary amine (4-aminobenzothiazole derivative) is a fundamental and widely used transformation. This reaction provides a key intermediate for the synthesis of a variety of more complex molecules. Several methods are available for the reduction of aromatic nitro compounds, which are generally applicable to this compound. masterorganicchemistry.comorganic-chemistry.org

Commonly employed methods include:

Metal-Acid Systems: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method. masterorganicchemistry.commdpi.com For instance, tin(II) chloride (SnCl₂) in HCl is frequently used for the reduction of nitrobenzothiazoles. mdpi.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. masterorganicchemistry.com It is often considered a "cleaner" method as the byproducts are typically just water.

The resulting 4-amino-6-fluorobenzothiazole is a valuable synthetic precursor, with the newly formed amino group providing a site for further functionalization, such as diazotization, acylation, or alkylation.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent System | Substrate Example | Product | Notes |

|---|---|---|---|

| SnCl₂ / HCl | 6-Nitro-2-phenylbenzothiazoles | 6-Amino-2-phenylbenzothiazoles | A common and reliable method for reducing nitro groups on the benzothiazole core. mdpi.com |

| Fe / HCl or Fe / Acetic Acid | 2-Chloro-6-nitrobenzothiazole | 6-Amino-2-chlorobenzothiazole | Iron is an inexpensive and effective reducing agent for large-scale synthesis. nih.govunimi.it |

| Catalytic Hydrogenation (H₂, Pd/C) | Nitroarenes | Anilines | A clean method with high yields, compatible with many functional groups, though it can sometimes reduce other groups. masterorganicchemistry.com |

While reduction is the most prevalent reaction, the nitro group in highly activated aromatic systems can occasionally act as a leaving group in nucleophilic aromatic substitution reactions. However, this is generally less favorable than the displacement of a halide. For this compound, the displacement of the fluoro group at C-6 is the kinetically and thermodynamically preferred SNAr pathway due to fluorine's ability to act as a good leaving group in activated systems and its position para to the activating nitro group. masterorganicchemistry.com Therefore, transformations involving the displacement of the C-4 nitro group are not a common synthetic route for this specific compound.

Reactivity of the Fluoro Group in this compound

The fluorine atom at the C-6 position is the most reactive site for nucleophilic aromatic substitution in this molecule. Although the carbon-fluorine bond is inherently strong, its reactivity in SNAr reactions is significantly enhanced by several factors. masterorganicchemistry.comnih.gov

The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com Fluorine's high electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring, making the C-6 carbon more electrophilic and thus more susceptible to nucleophilic attack. This activating effect outweighs the high C-F bond strength, as the bond is not broken in the rate-limiting step. masterorganicchemistry.com Consequently, in many activated systems, the order of reactivity for halogens as leaving groups is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.com

The para-nitro group provides powerful resonance stabilization for the negative charge that develops in the ring during the formation of the intermediate, further lowering the activation energy for the reaction at the C-6 position. libretexts.orgd-nb.info A wide variety of nucleophiles can displace the fluoride (B91410) ion from this compound, including:

O-Nucleophiles: Alkoxides and phenoxides to form ethers.

N-Nucleophiles: Ammonia, primary and secondary amines to form substituted anilines. nih.gov

S-Nucleophiles: Thiolates to form thioethers.

This high reactivity makes this compound a valuable building block for introducing the 4-nitrobenzothiazole-6-yl moiety into a diverse range of chemical structures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzothiazole |

| 4-Amino-6-fluorobenzothiazole |

| 6-Nitro-2-phenylbenzothiazole |

| 6-Amino-2-phenylbenzothiazole |

| 2-Chloro-6-nitrobenzothiazole |

| 6-Amino-2-chlorobenzothiazole |

| Tin(II) chloride |

| Hydrochloric acid |

| Palladium |

| Platinum |

| Raney Nickel |

C-F Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.gov However, in the context of fluoroarenes, the presence of other functional groups can facilitate this process. For this compound, the strong electron-withdrawing nature of the nitro group at the 4-position enhances the electrophilicity of the carbon atom attached to the fluorine at the 6-position, making it more susceptible to nucleophilic attack.

Research into the activation of C-F bonds often involves transition metal catalysts or strong bases. nih.govrsc.org While specific studies on C-F bond activation of this compound are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution (SNAr) are highly relevant. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the fluoride ion, which is a relatively good leaving group in this context due to the stabilization of the resulting intermediate by the nitro group. rsc.org The activation of C-F bonds can also be achieved through photochemical or electrochemical methods, which offer milder reaction conditions. rsc.org

The functionalization of the C-F bond in related fluoroaromatic compounds has been achieved through various methods, including:

Nucleophilic Aromatic Substitution (SNAr): This is a common pathway for the functionalization of activated fluoroarenes. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions: These reactions provide a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. baranlab.org

Main-Group-Element-Mediated C-F Bond Activation: Reagents based on elements like magnesium and sodium can mediate the activation of C-F bonds. nih.gov

Influence of Fluorine on Ring Reactivity and Electronic Effects

The fluorine atom at the 6-position of the benzothiazole ring exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects.

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. nih.govnih.gov This inductive effect deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. The electron-withdrawing nature of fluorine increases the acidity of the molecule. nih.gov

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated to the aromatic pi-system. However, for fluorine, this resonance effect is generally weaker than its strong inductive effect.

The combination of the strong inductive withdrawal by the fluorine atom and the powerful electron-withdrawing nitro group at the 4-position creates a highly electron-deficient aromatic ring. This electronic environment is a key determinant of the reactivity of this compound. The electron density is significantly lowered, particularly at the positions ortho and para to the nitro group, making these sites prime targets for nucleophilic attack. ontosight.ai

The presence of fluorine can also impact the biological activity of benzothiazole derivatives. The fluorine atom can enhance properties like lipophilicity and metabolic stability, which are crucial for the development of new therapeutic agents. nih.govresearchgate.net Studies on related fluorinated benzothiazoles have shown that the position of the fluorine atom is critical in determining the compound's biological activity. nih.gov

Mechanistic Investigations of Key Reactions (e.g., radical pathways, ionic intermediates)

The reactions of this compound and its derivatives can proceed through various mechanistic pathways, including ionic and radical intermediates.

Ionic Intermediates: Nucleophilic aromatic substitution (SNAr) reactions of this compound inherently involve ionic intermediates. The key intermediate in an SNAr reaction is the Meisenheimer complex , a negatively charged and resonance-stabilized species formed by the addition of the nucleophile to the aromatic ring. researchgate.net The stability of this intermediate is crucial for the reaction to proceed, and it is significantly enhanced by the presence of strong electron-withdrawing groups like the nitro group. researchgate.net

In some cases, the reaction can also involve carbocation-like intermediates, particularly in reactions where a leaving group departs before the nucleophile attacks, although this is less common for SNAr reactions. The formation of oxiranium-like intermediates has been proposed in the fluorination of certain carbohydrate derivatives to explain the retention of configuration. nih.gov

Radical Pathways: While ionic pathways are more common for the reactions of nitroaromatic compounds, radical mechanisms can also be at play under certain conditions. For instance, photochemical activation can lead to the formation of radical ions. rsc.org The reaction of some arylisothiocyanates with formamides to produce 2-aminobenzothiazoles is proposed to proceed through aminyl and S-centered radical intermediates. semanticscholar.org

Mechanistic investigations often employ a combination of kinetic studies, spectroscopic analysis to identify intermediates, and computational modeling (DFT calculations) to map out the reaction pathways and transition states. nih.govacs.org These studies are essential for understanding the underlying principles that govern the reactivity and for optimizing reaction conditions to achieve desired products with high selectivity.

Derivatization and Functionalization of 6 Fluoro 4 Nitrobenzothiazole

Functionalization at the Thiazole (B1198619) Ring (e.g., C2-position)

The C2 position of the benzothiazole (B30560) ring system is a primary site for functionalization due to the reactivity of its C-H bond. rjpbcs.combeilstein-journals.org This reactivity allows for the introduction of a wide array of chemical groups, significantly altering the properties of the parent molecule.

Modern synthetic methods have enabled the direct functionalization of the C2-H bond, often employing transition-metal catalysis. beilstein-journals.org One notable strategy involves the use of dual C-H activation and photoredox catalysis to introduce acyl moieties. For instance, the C2-acylation of indole (B1671886) derivatives, a related heterocyclic system, has been achieved using aldehydes as the acyl source under dual catalytic conditions. beilstein-journals.org While not specifically detailed for 6-fluoro-4-nitrobenzothiazole, similar principles of C-H activation are broadly applicable to benzothiazole systems. sioc-journal.cn The reaction mechanism often involves the generation of a radical species that adds to the heterocyclic ring. nih.gov

Another approach involves the generation of intermediate species that facilitate nucleophilic or electrophilic attack at the C2 position. Although not explicitly documented for this compound via phosphonium (B103445) intermediates, the synthesis of 2-substituted benzothiazoles can be achieved through various condensation and cyclization reactions, which implies the formation of reactive intermediates amenable to functionalization. sioc-journal.cnmdpi.com

A variety of chemical groups can be introduced at the C2 position of the benzothiazole core. rjpbcs.combeilstein-journals.org Common modifications include the introduction of amino, alkyl, and aryl groups. nih.govsioc-journal.cn For example, 2-aminobenzothiazoles are highly versatile intermediates that can be further modified. rjpbcs.com The synthesis of N-substituted-2-aminobenzothiazoles can be achieved through copper(I)-catalyzed cross-coupling reactions of 2-haloanilines with isothiocyanates. researchgate.net

The condensation of o-aminothiophenols with carboxylic acids or their derivatives is a fundamental method for creating 2-substituted benzothiazoles. mdpi.com For instance, reacting 2-amino-5-nitrothiophenol with various aromatic aldehydes yields 6-nitro-2-(substituted-phenyl)benzothiazoles. mdpi.com This general strategy can be adapted to introduce a wide range of aryl groups at the C2 position. Furthermore, the amino group in 2-aminobenzothiazoles can be converted into a Schiff base by reacting with aldehydes, which can then be used to build more complex structures. nih.govrjpbcs.com

| Starting Material | Reagent | Resulting C2-Substituent | Reaction Type |

| 2-Haloaniline | Isothiocyanate | N-Substituted Amino | Copper-Catalyzed Cross-Coupling researchgate.net |

| o-Aminothiophenol | Carboxylic Acid | Alkyl/Aryl | Condensation mdpi.com |

| 2-Amino-5-nitrothiophenol | Aromatic Aldehyde | Substituted Phenyl | Condensation mdpi.com |

| 2-Amino-6-nitrobenzothiazole (B160904) | Aldehyde | Imino (Schiff Base) | Condensation rjpbcs.com |

Functionalization of the Benzene (B151609) Ring (e.g., C5, C7 positions)

The benzene portion of this compound offers additional sites for modification, particularly at the C5 and C7 positions. tandfonline.comresearchgate.net The presence of the nitro group (at C4) and the fluoro group (at C6) strongly influences the reactivity of the benzene ring, directing further substitutions.

The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.org This allows for the displacement of suitable leaving groups by nucleophiles. In the context of this compound, while the fluorine at C6 is a potential site for SNAr, functionalization can also be directed to other positions, such as C7, through different mechanisms. researchgate.net

For instance, the synthesis of 7-chloro-6-fluoro-4-nitrobenzo[d]thiazol-2-amine demonstrates that halogenation can occur at the C7 position. researchgate.net The functionalization at the C7 position of indole rings, a related heterocyclic system, has been achieved using transition-metal-catalyzed C-H activation, often guided by a directing group on the nitrogen atom. rsc.org Similar strategies could potentially be applied to the benzothiazole system. The inherent reactivity of the positions on the benzene ring allows for selective modifications, leading to a range of substituted derivatives. mdpi.com

Cross-coupling reactions, such as Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and modifying aromatic rings. nih.gov These reactions typically involve a transition-metal catalyst, often palladium, to couple an organoboron compound with a halide or triflate. While direct examples on this compound are not prevalent in the provided search results, the C7-arylation of benzoxazoles and benzothiazoles has been successfully achieved using palladium catalysis with bromoarenes as coupling partners. mdpi.com This suggests that if a suitable leaving group (e.g., bromine or iodine) were present at the C5 or C7 position of the this compound ring, cross-coupling reactions would be a viable method for introducing aryl or other organic fragments. cas.cn

| Position | Reaction Type | Key Features | Potential Outcome |

| C7 | Halogenation | Introduction of Cl, Br | Synthesis of 7-halo derivatives researchgate.net |

| C5, C7 | Nucleophilic Aromatic Substitution | Activated by nitro group | Introduction of N, O, S-based nucleophiles libretexts.orgscience.gov |

| C5, C7 | C-H Arylation | Transition-metal catalyzed | Formation of C-C bonds with aryl groups mdpi.com |

| C5, C7 | Cross-Coupling (e.g., Suzuki) | Requires a leaving group (e.g., Br, I) | Introduction of diverse organic moieties nih.govmdpi.com |

Formation of Fused Ring Systems from this compound Derivatives

Derivatives of this compound can serve as precursors for the synthesis of more complex, multi-ring structures, such as phenothiazines. google.comnih.gov These fused systems are often created through intramolecular or intermolecular cyclization reactions.

One synthetic route to phenothiazine (B1677639) compounds involves a copper-catalyzed reaction between a benzothiazole derivative and an o-iodobromobenzene derivative. google.com This method provides a novel pathway to construct the central ring of the phenothiazine system. Another approach involves the oxidative cyclization of N-(phenothiazin-3-yl)-thioamides to form thiazolo[5,4-b]phenothiazine derivatives. nih.gov

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound Substructures

The strategic derivatization of the this compound scaffold to create conjugates and hybrid molecules is a key area of research aimed at developing novel compounds with specific biological activities. This involves chemically linking the benzothiazole core to other molecular entities, such as peptides or other heterocyclic systems, to enhance or modify its properties.

The synthesis of such conjugates often leverages the reactivity of the functional groups on the benzothiazole ring. For instance, the nitro group can be reduced to an amine, which then serves as a handle for further chemical modifications, such as amide bond formation.

One notable application is in the development of probes and other specialized molecules. For example, a general strategy for creating N-peptide-6-amino-D-luciferin conjugates has been established, starting from 2-chloro-6-nitrobenzothiazole. google.comnih.gov This multi-step process involves nitration, reduction of the nitro group to an amine, and subsequent coupling with a peptide sequence. google.com This methodology highlights the potential of the 6-nitrobenzothiazole (B29876) core, and by extension the 6-fluoro-4-nitro variant, in constructing complex biomolecular conjugates.

Furthermore, the concept of molecular hybridization, which involves combining two or more pharmacophores, has been applied to benzothiazole derivatives to create novel compounds with enhanced biological profiles. Research has shown the successful synthesis of hybrids linking a 6-nitrobenzothiazole moiety to other heterocyclic systems like thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879), and cyanothiouracil. nih.gov These syntheses typically start from a derivative such as N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and involve coupling reactions to append the other heterocyclic units. nih.gov

A specific example of creating hybrid molecules involves the synthesis of fluoro-nitro benzothiazolourea derivatives. researchgate.net These compounds are synthesized through multi-step schemes and are characterized by various spectroscopic techniques. researchgate.net While the exact substitution pattern was not fully detailed in the available abstract, this research underscores the feasibility of incorporating both fluoro and nitro functionalities into benzothiazole-based hybrid structures.

The following tables provide examples of synthesized hybrid molecules based on the 6-nitrobenzothiazole core, which serve as a model for potential conjugates derived from this compound.

Table 1: Synthesized 6-Nitrobenzothiazole-Thiazolidinone/Thiadiazole/Cyanothiouracil Hybrids nih.gov

| Compound Name | Molecular Formula | Appearance | Melting Point (°C) |

|---|---|---|---|

| 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | C18H12ClN7O4S3 | Brown solid | > 300 |

| 2-((5-(3-(4-Methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | C19H15N7O5S3 | Yellow solid | > 300 |

| N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | C19H15N7O4S3 | Brown solid | > 300 |

| 2-((4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | C20H11BrN6O4S2 | White solid | 229–231 |

| 2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | C21H14N6O5S2 | Off white solid | 273–275 |

These examples demonstrate the versatility of the substituted nitrobenzothiazole scaffold in the synthesis of complex hybrid molecules. The methodologies employed could be adapted for this compound, suggesting its potential as a valuable building block in the creation of novel conjugates and hybrid structures for various applications.

Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 6-Fluoro-4-nitrobenzothiazole. nih.gov Advanced 1D and 2D NMR experiments provide definitive assignments of proton (¹H) and carbon (¹³C) signals, confirming the molecular structure.

Structural Assignment: The ¹H NMR spectrum of a benzothiazole (B30560) derivative provides information on the number of different protons, their chemical environment, and their proximity to one another. For this compound, distinct signals are expected for the protons on the aromatic ring. The electron-withdrawing nature of the nitro and fluoro groups, along with the heterocyclic thiazole (B1198619) ring, significantly influences the chemical shifts of these protons, typically moving them to a lower field (higher ppm values).

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The positions of the carbons attached to the fluorine and nitro groups, as well as those within the thiazole moiety, can be precisely identified. To achieve complete and unambiguous assignment of complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. researchgate.net These experiments reveal correlations between protons (¹H-¹H COSY), between protons and the carbons they are directly attached to (HSQC), and between protons and carbons separated by two or three bonds (HMBC), allowing for a definitive mapping of the molecular skeleton. researchgate.netscispace.com

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Nitrobenzothiazole Moiety

Note: The following data is representative of a nitrobenzothiazole core and is used for illustrative purposes. Actual chemical shifts for this compound may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~9.0 - 9.5 (s) | ~155 - 160 |

| H-5 | ~8.0 - 8.5 (d) | ~120 - 125 |

| H-7 | ~7.5 - 8.0 (d) | ~125 - 130 |

| C-4 (C-NO₂) | - | ~145 - 150 |

| C-6 (C-F) | - | ~158 - 163 (d, ¹JCF) |

| C-3a | - | ~150 - 155 |

| C-7a | - | ~130 - 135 |

s = singlet, d = doublet. Coupling constants (J) would provide further structural information.

Reaction Monitoring: NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. nih.govresearchgate.net By acquiring a series of ¹H NMR spectra at regular intervals, chemists can track the disappearance of starting materials and the appearance of products. beilstein-journals.org This approach, known as in situ or operando monitoring, provides valuable kinetic data and can help elucidate reaction mechanisms by identifying transient intermediates. chemrxiv.orgscilit.com For reactions involving this compound, this method allows for the precise determination of reaction endpoints and the optimization of reaction conditions such as temperature, pressure, and catalyst loading without the need for sample quenching and offline analysis. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). libretexts.org The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.

The presence of the nitro (NO₂) group gives rise to strong, characteristic absorption bands. Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. scirp.org The carbon-fluorine (C-F) bond stretch appears as a strong band in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the benzothiazole ring system appear in the 1400-1650 cm⁻¹ range. libretexts.orglibretexts.org

Interactive Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic C=C / C=N | Ring Stretch | 1400 - 1650 | Medium |

| C-F | Stretch | 1000 - 1400 | Strong |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. dntb.gov.ua For this compound, Raman spectroscopy would be effective in analyzing the symmetric vibrations of the aromatic ring system and the symmetric stretch of the nitro group.

Mass Spectrometry (MS) in Reaction Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

Reaction Product Identification: High-resolution mass spectrometry (HRMS) can determine the molecular mass of this compound with enough precision to confirm its elemental composition. rsc.org For instance, in the analysis of a reaction product, finding a molecular ion peak corresponding to the exact calculated mass of C₇H₃FN₂O₂S provides strong evidence for the formation of the target compound. Techniques like electrospray ionization (ESI) are commonly used for this purpose. rsc.org

Mechanistic Studies: MS is also invaluable for studying reaction mechanisms. By analyzing the reaction mixture over time, MS can identify reaction intermediates, byproducts, and degradation products. rsc.org The fragmentation pattern of the parent ion in the mass spectrometer provides structural clues. The weakest bonds tend to break first, and the resulting fragment ions can be analyzed to piece together the structure of the original molecule. For this compound, characteristic fragmentation might involve the loss of the nitro group (NO₂) or other small neutral molecules, providing further confirmation of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. msu.edu

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals, typically π→π* and n→π* transitions in conjugated systems like benzothiazole. The benzothiazole core is a chromophore, and the presence of the electron-withdrawing nitro group and the fluoro group modifies its electronic properties and, consequently, its absorption spectrum. The nitro group, in particular, often extends the conjugation and can shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift).

Fluorescence Studies: Fluorescence is the emission of light by a substance that has absorbed light. Benzothiazole derivatives are known to be fluorescent and are used as probes and sensors. scilit.comdntb.gov.ua The electronic properties of this compound, particularly the "push-pull" nature created by substituents on the aromatic ring, can influence its fluorescence quantum yield and emission wavelength. nih.gov However, nitro groups are often known to quench fluorescence through efficient non-radiative decay pathways, which would be a key characteristic to investigate for this compound. rsc.org The study of solvatochromism, where the absorption and emission spectra shift in response to solvent polarity, can provide further information about the charge distribution in the ground and excited states of the molecule. nih.gov

Theoretical and Computational Chemistry of 6 Fluoro 4 Nitrobenzothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Electronic Properties

To date, no peer-reviewed studies have been published detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the molecular structure and electronic properties of 6-Fluoro-4-nitrobenzothiazole. Such calculations are fundamental to understanding the compound's geometry, bond lengths, bond angles, and dihedral angles.

Furthermore, electronic properties including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map have not been computationally determined for this specific molecule. These parameters are crucial for predicting a molecule's kinetic stability, chemical reactivity, and intermolecular interactions. Future research employing DFT with appropriate basis sets would be invaluable in providing this foundational data.

Table 1: Hypothetical DFT-Calculated Molecular and Electronic Properties of this compound. (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Property | Predicted Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

| Molecular Electrostatic Potential (Min/Max) | - |

Molecular Dynamics Simulations and Conformational Analysis

There is currently no available research on the use of molecular dynamics (MD) simulations to study the conformational landscape of this compound. MD simulations would provide critical insights into the molecule's flexibility, preferred conformations in various environments (e.g., in vacuo, in solution), and the energetic barriers between different conformational states. This information is vital for understanding how the molecule might interact with biological targets or other molecules in a dynamic system. A thorough conformational analysis would involve techniques such as potential energy surface scanning and simulated annealing to identify low-energy conformers.

Prediction of Reactivity and Reaction Pathways (e.g., Transition State Theory)

The prediction of reactivity and potential reaction pathways for this compound through computational methods like Transition State Theory has not been reported. Such studies would involve mapping the potential energy surface for various reactions, identifying transition state structures, and calculating activation energies. This would allow for the prediction of the most likely sites for nucleophilic or electrophilic attack and the elucidation of potential metabolic or degradation pathways. Global and local reactivity descriptors, such as Fukui functions and condensed electrophilicity/nucleophilicity indices, derived from DFT calculations, would also be instrumental in this area, but are currently unavailable.

Structure-Reactivity Relationships from Computational Models

Due to the absence of computational studies on this compound, no structure-reactivity relationships have been established through computational models. Investigations in this area would aim to correlate the molecule's computed structural and electronic features (as discussed in section 6.1) with its chemical behavior. For instance, the positions of the electron-withdrawing nitro group and the electronegative fluorine atom on the benzothiazole (B30560) core are expected to significantly influence its reactivity. However, without specific computational data, any discussion of these relationships remains conjectural. Future computational work comparing this compound to other substituted benzothiazoles would be necessary to build robust structure-reactivity models.

Advanced Applications of 6 Fluoro 4 Nitrobenzothiazole in Chemical Sciences

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The unique substitution pattern of 6-fluoro-4-nitrobenzothiazole makes it a valuable building block for the synthesis of more complex and functionally diverse molecules. The benzothiazole (B30560) nucleus itself serves as a versatile scaffold for the construction of various heterocyclic compounds. derpharmachemica.comsigmaaldrich.com The presence of both the fluoro and nitro groups enhances its utility as a synthetic intermediate by providing multiple reaction sites and modulating the reactivity of the entire ring system.

The substitution of fluorine on a benzothiazole ring is known to impart enhanced biological and pharmacological activity to the resulting compounds. nih.gov This makes fluoro-substituted benzothiazoles, such as this compound, attractive starting materials for medicinal chemistry programs. For instance, various 6-fluoro benzothiazole derivatives have been used to synthesize novel series of pyrazolo azetidinones and 1,3,4-thiadiazole (B1197879) derivatives, which are classes of compounds investigated for their pharmacological potential. mdpi.commdpi.com

The nitro group at the 4-position and the fluorine at the 6-position significantly influence the electronic properties of the benzothiazole ring, making it susceptible to various chemical transformations. Key reactions involving this intermediate include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the benzothiazole ring, making it more susceptible to nucleophilic attack. This allows for the displacement of the fluorine atom or other potential leaving groups by a variety of nucleophiles, enabling the introduction of diverse functional groups.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is a critical step in many synthetic pathways, as the resulting amine provides a handle for a wide array of subsequent reactions, such as amide bond formation, diazotization, or the construction of new heterocyclic rings. acs.org For example, the amino group derived from a nitrobenzothiazole can be used to synthesize Schiff bases, which are precursors to other complex molecules. acs.org

Modulation of Reactivity at C2: The substituents on the benzene (B151609) ring electronically influence the reactivity of the C2 position of the thiazole (B1198619) ring. This position is a common site for functionalization in the synthesis of benzothiazole-containing target molecules. sigmaaldrich.com

The strategic use of this compound allows chemists to construct elaborate molecules through multi-step syntheses. It serves as a foundational component, with its functional groups directing the synthetic route and ultimately becoming integrated into the final product's core structure. The synthesis of various substituted benzothiazoles often begins with precursors like substituted anilines, which undergo cyclization to form the benzothiazole ring system. derpharmachemica.comresearchgate.net The specific placement of the fluoro and nitro groups on the starting aniline (B41778) dictates the final substitution pattern on the benzothiazole product.

| Synthetic Transformation | Reagent/Condition | Resulting Functional Group | Application Example |

| Nitro Group Reduction | SnCl2/HCl or H2/Pd-C | Amino (-NH2) | Precursor for amides, Schiff bases, further heterocycle synthesis acs.org |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted amines, ethers, thioethers | Introduction of diverse side chains |

| C-H Functionalization | Palladium catalysts | C-C or C-Heteroatom bonds | Direct formation of substituted benzothiazoles researchgate.net |

Applications in Materials Science (e.g., sensitizing dyes, functional polymers)

The electronic properties inherent to the this compound structure make it a promising candidate for applications in materials science, particularly in the development of sensitizing dyes and functional polymers. The benzothiazole core, combined with electron-withdrawing groups, can act as an effective electron acceptor unit in push-pull chromophores, which are essential for applications like nonlinear optics and dye-sensitized solar cells (DSSCs). nih.gov